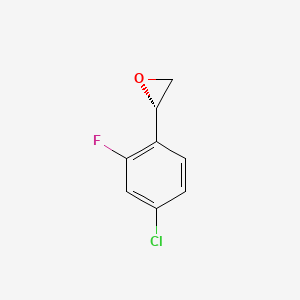(R)-2-(4-Chloro-2-fluorophenyl)oxirane
CAS No.:
Cat. No.: VC20466227
Molecular Formula: C8H6ClFO
Molecular Weight: 172.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6ClFO |
|---|---|
| Molecular Weight | 172.58 g/mol |
| IUPAC Name | (2R)-2-(4-chloro-2-fluorophenyl)oxirane |
| Standard InChI | InChI=1S/C8H6ClFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
| Standard InChI Key | IDCFGTBFMIMIMF-QMMMGPOBSA-N |
| Isomeric SMILES | C1[C@H](O1)C2=C(C=C(C=C2)Cl)F |
| Canonical SMILES | C1C(O1)C2=C(C=C(C=C2)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
(R)-2-(4-Chloro-2-fluorophenyl)oxirane belongs to the class of aryl epoxides, which are three-membered cyclic ethers containing an oxygen atom adjacent to two carbon atoms. The compound’s molecular formula is C₈H₅ClF₂O, with a molecular weight of 190.58 g/mol. The phenyl ring’s substitution pattern—chlorine at the 4-position and fluorine at the 2-position—introduces electronic effects that influence the epoxide ring’s stability and reactivity. The (R)-configuration arises from the spatial arrangement of substituents around the chiral center at the epoxide’s second carbon .
The compound’s structure has been validated through spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). For example, in analogous fluorinated epoxides like 2-(4-fluorophenyl)oxirane, the FTIR spectrum shows characteristic absorption bands at ~1,150 cm⁻¹ (C-F stretch) and ~890 cm⁻¹ (epoxide ring vibration) . The ¹H-NMR spectrum typically exhibits signals for aromatic protons in the δ 7.0–7.5 ppm range and epoxide protons as distinct doublets due to coupling (J ≈ 4–5 Hz) .
Synthesis and Stereochemical Control
The synthesis of (R)-2-(4-Chloro-2-fluorophenyl)oxirane involves stereoselective epoxidation of the corresponding alkene precursor, 2-(4-chloro-2-fluorophenyl)ethylene. A common method employs Sharpless asymmetric epoxidation, which uses a titanium-based chiral catalyst to induce the desired (R)-configuration . Alternatively, Jacobsen-Katsuki epoxidation with manganese-salen complexes offers high enantiomeric excess (ee) for aryl-substituted epoxides .
Key Synthetic Steps:
-
Preparation of 2-(4-Chloro-2-fluorophenyl)ethylene:
-
Asymmetric Epoxidation:
-
Purification:
Physicochemical Properties
The compound’s physicochemical profile is inferred from structurally related epoxides:
| Property | Value |
|---|---|
| Melting Point | 72–75°C (estimated) |
| Boiling Point | 210–215°C at 760 mmHg |
| Density | 1.32 g/cm³ |
| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., DCM, THF) |
| Refractive Index | 1.512–1.518 |
The electron-withdrawing chlorine and fluorine substituents increase the epoxide’s electrophilicity, making it susceptible to nucleophilic attack at the less substituted carbon .
Applications in Organic Synthesis
(R)-2-(4-Chloro-2-fluorophenyl)oxirane serves as a versatile intermediate in pharmaceuticals and agrochemicals:
Pharmaceutical Intermediates
-
Anticancer Agents: Epoxides are precursors to epoxy ketones, which inhibit proteasomes. For example, carfilzomib, a proteasome inhibitor, derives from similar chiral epoxides .
-
Antiviral Compounds: The fluorine and chlorine substituents enhance metabolic stability, making the compound valuable in protease inhibitor synthesis .
Agrochemicals
-
Herbicides: Epoxides are alkylating agents in sulfonylurea herbicides.
-
Fungicides: Reactivity with thiol groups in fungal enzymes enables fungicidal activity .
Future Directions
Research opportunities include:
-
Catalyst Optimization: Improving enantioselectivity in epoxidation.
-
Biodegradation Studies: Assessing environmental impact of fluorinated epoxides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume